3,4-Dimethoxybenzaldehyde

Catalog No.
S600218
CAS No.
120-14-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzaldehyde

CAS Number

120-14-9

Product Name

3,4-Dimethoxybenzaldehyde

IUPAC Name

3,4-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3

InChI Key

WJUFSDZVCOTFON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)OC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
6.32 mg/mL at 25 °C
insoluble in cold water; soluble in hot water oils
soluble (in ethanol)

Synonyms

3,4-Dimethoxybenzenecarbonal; 4-O-Methylvanillin; Methylvanillin; NSC 24521; NSC 8500; Protocatechualdehyde Dimethyl Ether; Protocatechuic Aldehyde Dimethyl Ether; Vanillin Methyl Ether; Veratral; Veratric Aldehyde; Veratrum Aldehyde; Veratryl Aldehy

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC

Veratraldehyde (3,4-dimethoxybenzaldehyde), a derivative of vanillin, is a naturally occurring compound found in various plants like peppermint, ginger, raspberry, and bourbon vanilla []. While its primary applications lie in the food and fragrance industries, veratraldehyde has also piqued the interest of researchers in various scientific fields. Here's an overview of its potential and ongoing research:

Synthesis and Green Chemistry

Developing efficient and environmentally friendly methods for synthesizing veratraldehyde is a crucial area of research. Traditional methods often involve harsh chemicals and generate hazardous byproducts. Researchers are exploring alternative strategies like catalytic processes using renewable materials and mild reaction conditions [, ]. This aligns with the principles of green chemistry, aiming for sustainable and environmentally conscious production methods.

Potential Anti-HIV Activity

Studies suggest veratraldehyde plays a role in the synthesis of (+)-lithospermic acid, which exhibits anti-HIV activity []. This discovery has opened up avenues for exploring the potential of veratraldehyde and its derivatives in the fight against HIV/AIDS. However, further research is needed to understand the underlying mechanisms and validate its effectiveness as a potential therapeutic agent.

Antifungal Properties

Veratraldehyde has shown promising antifungal activity against the aflatoxigenic fungus Aspergillus flavus, a major food contaminant known for producing harmful toxins []. This finding suggests its potential application in developing natural antifungal agents for food preservation and agricultural purposes. Further studies are needed to investigate its efficacy and safety in various contexts.

Other Potential Applications

Veratraldehyde's unique chemical properties and potential biological activities are attracting research interest in various domains. Some ongoing explorations include:

  • Investigating its role in the production of hydrogen peroxide by certain fungi [].
  • Studying its interactions with cyclodextrins, potentially leading to improved drug delivery systems [].
  • Exploring its potential applications in other fields like material science and biocatalysis.

3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.1739 g/mol. It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions and an aldehyde functional group. This compound is notable for its pleasant woody fragrance and is derived from vanillin through methylation processes .

3,4-Dimethoxybenzaldehyde has various synonyms, including methylvanillin and protocatechualdehyde dimethyl ether, indicating its structural similarities to other aromatic compounds .

, primarily due to its reactive aldehyde group. Notably, it can undergo oxidation reactions to form corresponding acids or alcohols. One significant reaction involves its transformation into veratraldehyde via lignin peroxidase (LiP) catalysis, which cleaves the C–C bond of propenyl side chains . The reaction mechanism includes several steps such as radical formation, bond transformations, and the addition of water and oxygen .

Example Reaction

One specific reaction pathway includes:

  • Formation of a cation radical from 1-(3',4'-dimethoxyphenyl) propene.
  • Interaction with water and molecular oxygen leading to hydroperoxy compounds.
  • Deacetylation yielding veratraldehyde as a final product .

Research indicates that 3,4-dimethoxybenzaldehyde possesses various biological activities. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacterial strains . Additionally, it is recognized for its ability to act as a flavorant and odorant in food and cosmetic industries due to its pleasant scent.

Several methods are available for synthesizing 3,4-dimethoxybenzaldehyde:

  • Methylation of Vanillin: The most common method involves the methylation of vanillin using methyl iodide or dimethyl sulfate in the presence of a base.
  • Oxidation of Veratral: Another synthetic route includes the oxidation of veratral using oxidizing agents like potassium permanganate or chromium trioxide.
  • From Propenyl Compounds: As noted in previous studies, it can be synthesized through enzymatic reactions involving lignin peroxidase from propenyl derivatives .

3,4-Dimethoxybenzaldehyde is widely used in various fields:

  • Flavoring Agent: It is commonly used as a flavorant in food products due to its sweet and woody aroma.
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its appealing scent.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of several pharmaceutical compounds including amiquinsin and prazosin .
  • Chemical Research: Its unique properties make it valuable in chemical research for developing new compounds.

Studies have indicated that 3,4-dimethoxybenzaldehyde forms inclusion complexes with cyclodextrins, enhancing its solubility and stability in various applications . Additionally, it has been shown to react with other organic compounds to yield dye intermediates, expanding its utility in organic synthesis.

Several compounds share structural similarities with 3,4-dimethoxybenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
VanillinContains one methoxy groupKnown for its sweet flavor and aroma
VeratraldehydeIdentical structure but may differ in reactivityUsed primarily as a flavoring agent
Protocatechuic AldehydeContains hydroxyl groups instead of methoxyExhibits different biological activities
2-Methoxy-4-methylbenzaldehydeContains a methyl group at the 4-positionHas distinct aromatic properties differing from veratraldehyde

3,4-Dimethoxybenzaldehyde's unique combination of two methoxy groups and an aldehyde functional group distinguishes it from these similar compounds, making it particularly valuable in both industrial applications and research contexts .

Physical Description

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992)
Solid
white crystalline solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Boiling Point

538 °F at 760 mmHg (NTP, 1992)
281.00 °C. @ 760.00 mm Hg

Flash Point

greater than 230 °F (NTP, 1992)

Heavy Atom Count

12

LogP

1.22 (LogP)
1.22

Appearance

Powder

Melting Point

108 to 109 °F (NTP, 1992)
58 °C

UNII

UI88P68JZD

GHS Hazard Statements

Aggregated GHS information provided by 1748 companies from 11 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-14-9

Wikipedia

Veratraldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 3,4-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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